molecular formula C15H22O4 B7782502 2,5-Di-tert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione

2,5-Di-tert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B7782502
M. Wt: 266.33 g/mol
InChI Key: AYICBCLLPISQIE-UHFFFAOYSA-N
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Description

2,5-Di-tert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C15H22O4 It is a derivative of benzoquinone, characterized by the presence of two tert-butyl groups, a hydroxyl group, and a methoxy group attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-tert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxy-1,4-benzoquinone and tert-butyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents. For example, the reaction may be catalyzed by a strong acid or base, and solvents like dichloromethane or ethanol may be used to facilitate the reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of alkylated or acylated derivatives.

Scientific Research Applications

2,5-Di-tert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Di-tert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interactions. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.

    2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Another antioxidant with similar structural features.

    2,5-Di-tert-butylhydroquinone: A related compound with antioxidant properties.

Uniqueness

2,5-Di-tert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-ditert-butyl-3-hydroxy-6-methoxycyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-14(2,3)8-10(16)11(17)9(15(4,5)6)13(19-7)12(8)18/h16H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYICBCLLPISQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)C(=C(C1=O)OC)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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